molecular formula C16H17N5O8S2 B601303 Cefixime impurity A CAS No. 1335475-08-5

Cefixime impurity A

Cat. No. B601303
M. Wt: 471.47
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

A synthesis method for Cefixime impurity involves several steps . The method includes hydrolyzing beta-lactam of cefdinir with alkali to obtain an intermediate, reacting the intermediate with acid to obtain another intermediate, protecting the amino group of the intermediate with Boc anhydride to obtain another intermediate, reacting the intermediate with methyl bromoacetate to obtain another intermediate, and deprotecting the intermediate with trifluoroacetic acid to obtain the target impurity .


Chemical Reactions Analysis

Cefixime and its impurities can undergo photodegradation under visible light irradiation . In optimal conditions, the drug degradation was 98.79% for cefixime .

Scientific Research Applications

Electrochemical Sensors for Cefixime Detection

A novel electrochemical sensor for cefixime determination using gold nanoparticles electrodeposited on a modified carbon paste electrode has been developed. This sensor exhibits high sensitivity, low detection limit, and good repeatability, making it effective for detecting cefixime in pharmaceutical and urine samples (Afkhami, Soltani-Felehgari, & Madrakian, 2013).

Radiation Effects on Cefixime

Research has shown that cefixime is sensitive to radiation, with gamma radiation and electron beams affecting its chemical and microbiological potency, absorption characteristics, and thermal behavior. This study provides insights into the stability and suitability of cefixime for sterilization processes (Singh, Parwate, Das Sarma, & Shukla, 2010).

Analytical Characterization of Cefixime

Cefixime impurities have been characterized using various analytical techniques. A stability-indicating HPLC method has been developed for cefixime identification, revealing its thermal degradation products. This research is crucial for quality control and stability evaluation in pharmaceuticals (Talebpour, Pourabdollahi, Rafati, Abdollahpour, Bashour, & Aboul‐Enein, 2013).

Improved Synthesis of Cefixime

Advancements in the synthesis of cefixime have been made, with an improved one-pot synthesis process that offers lower cost, simpler operations, and high purity, which is significant for industrial production and pharmaceutical applications (Wang Yong-kai, 2010).

Molecular Imprinting for Cefixime Detection

Molecularly imprinted polymers on CdS quantum dots have been developed for the sensitive determination of cefixime. This method utilizes magnetic graphene oxide for preconcentration and has been successfully applied to pharmaceutical and urine samples, demonstrating its potential for sensitive cefixime detection (Eskandari, Amirzehni, Asadollahzadeh, & Eslami, 2017).

Safety And Hazards

Cefixime Impurity A may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

CAS RN

1335475-08-5

Product Name

Cefixime impurity A

Molecular Formula

C16H17N5O8S2

Molecular Weight

471.47

Purity

> 95%

quantity

Milligrams-Grams

synonyms

α-[[(Z)-2-(2-amino-4-thiazolyl)-2-[(carboxymethoxy)imino]acetyl]amino]-2-[(2R)-5-methyl-7-oxo-1,2,5,7-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-yl]acetic Acid; 

Origin of Product

United States

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